molecular formula C7H3Cl2NO4S B3054052 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride CAS No. 5791-05-9

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

Cat. No.: B3054052
CAS No.: 5791-05-9
M. Wt: 268.07 g/mol
InChI Key: BILROERYVIUOEP-UHFFFAOYSA-N
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Description

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2NO4S. It is a derivative of benzoxazole, a bicyclic compound that is widely used in various fields of chemistry, biology, and industry due to its versatile chemical properties .

Preparation Methods

The synthesis of 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride typically involves the reaction of 2-aminophenol with chlorosulfonic acid, followed by cyclization and chlorination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity . Industrial production methods may involve large-scale batch processes with stringent quality control measures to produce the compound in bulk .

Chemical Reactions Analysis

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Mechanism of Action

The mechanism of action of 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride can be compared with other benzoxazole derivatives, such as:

These compounds share similar chemical structures but may exhibit different reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and applications .

Properties

IUPAC Name

5-chloro-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4S/c8-3-1-4-5(14-7(11)10-4)2-6(3)15(9,12)13/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILROERYVIUOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)Cl)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973500
Record name 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5791-05-9
Record name 5-Chloro-2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5791-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-oxobenzoxazoline-6-sulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005791059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-oxobenzoxazoline-6-sulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
O=c1[nH]c2cc(Cl)c(S(=O)(=O)O)cc2o1
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Synthesis routes and methods II

Procedure details

To a stirred mixture of 5-Chloro-2-oxo-2,3-dihydro-benzooxazole-6-sulfonic acid (˜10 g, 40 mmol) and CH2Cl2 was added thionyl chloride (5.8 cm3, 80 mmol) at room temperature, causing gas to be evolved. This was stirred at room temperature for two hours but the solid didn't dissolve and FIA only showed starting material. Therefore a few drops of DMF were added and the reaction heated to 50° C. overnight but no reaction occurred. The starting material was filtered off and then treated with neat thionyl chloride (15 cm3) and heated to 70° C. overnight, FIA now detected starting material and product, so the reaction was treated with DMF (2×1 cm3) to aid solvation, FIA showed completion of the reaction. The reaction was diluted with CH2Cl2 (100 cm3) then poured onto ice. The solid formed was filtered off and dried in vacuo yielding 5-Chloro-2-oxo-2,3-dihydro-benzooxazole-6-sulfonyl chloride (4.6 g, 43%) as a fine white solid; δH (300 MHz; D6 DMSO) 7.09 (1H, s, Ar—H), 7.69 (1H, s, Ar—H) and 11.81 (1H, s, N—H); m/z (FIANEG) 266.0 [(M−H)−, 100%] and 268.0 [(M−H)−, 67%].
Name
5-Chloro-2-oxo-2,3-dihydro-benzooxazole-6-sulfonic acid
Quantity
10 g
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reactant
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0 (± 1) mol
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5.8 mL
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catalyst
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100 mL
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Synthesis routes and methods III

Procedure details

5-Chloro-3H-benzooxazol-2-one (10.0 g, 59 mmol) was added in portions to chlorosulfonic acid (30 mL) at −20° C. with stirring. The mixture was stirred at room temperature for 2.5 hours and at 70° C. for 1.5 hours. The cooled reaction mixture was poured slowly into iced-water (300 mL) and stirred for 1 hour. The precipitate was collected and washed with water. The dried precipitate was stirred in chloroform (500 mL) for 3 hours at room temperature, filtered off and dried to give 12.3 g of a pale pink solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Reactant of Route 2
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Reactant of Route 3
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Reactant of Route 4
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Reactant of Route 5
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Reactant of Route 6
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

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